(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate
Overview
Description
(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is a chiral isocyanate compound characterized by the presence of a fluorophenyl group and an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(4-Fluorophenyl)ethylamine with phosgene (COCl₂). The reaction proceeds as follows:
(S)-(-)-1-(4-Fluorophenyl)ethylamine+COCl2→(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate+2HCl
This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alternative reagents to phosgene, such as triphosgene or diphosgene, which are safer to handle. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and carbamic acids, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: React with this compound to form substituted ureas under mild conditions.
Alcohols: React to form carbamates, often catalyzed by tertiary amines or metal salts.
Water: Reacts to form carbamic acids, which decompose to amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water, which further decompose.
Scientific Research Applications
(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the isocyanate group reacts with nucleophiles to form stable products such as ureas and carbamates.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(4-Fluorophenyl)ethyl isocyanate: The enantiomer of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, with similar reactivity but different stereochemistry.
Phenyl isocyanate: Lacks the fluorine substituent, resulting in different reactivity and applications.
2-Methoxyphenyl isocyanate: Contains a methoxy group instead of a fluorine atom, leading to different chemical properties and uses.
Uniqueness
This compound is unique due to its chiral nature and the presence of a fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and the development of chiral drugs and materials.
Properties
IUPAC Name |
1-fluoro-4-[(1S)-1-isocyanatoethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCZVYPBWOTTJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426970 | |
Record name | AG-G-96591 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-74-8 | |
Record name | 1-Fluoro-4-[(1S)-1-isocyanatoethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-G-96591 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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